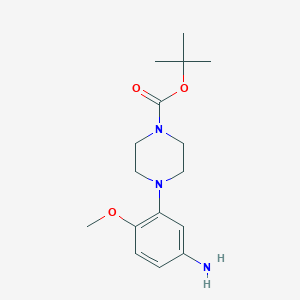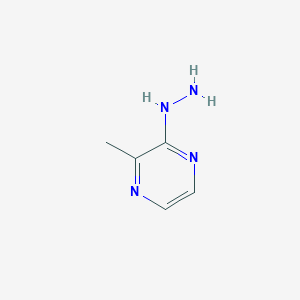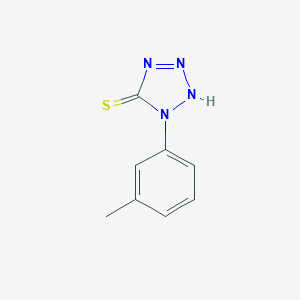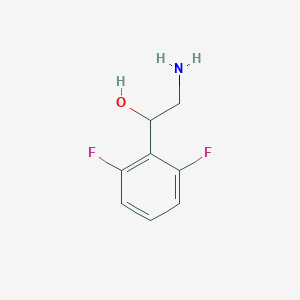![molecular formula C14H17BO2S B177902 2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 171364-86-6](/img/structure/B177902.png)
2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It contains a benzo[b]thiophene moiety, which is a heterocyclic compound with a fused benzene and thiophene ring . This moiety can be synthesized from 3-methyl-benzo[b]thiophene .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives involves various strategies. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives is characterized by a five-membered ring containing one sulfur atom . The presence of the sulfur atom in the ring system contributes to the unique properties and applications of these compounds .Chemical Reactions Analysis
Benzo[b]thiophene derivatives undergo various chemical reactions. For instance, they can undergo phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . They can also undergo Suzuki-Miyaura reaction with phenylboronic acid or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives can vary widely depending on the specific substituents present in the molecule. For instance, some derivatives exhibit fluorescence properties . The exact physical and chemical properties of “this compound” are not provided in the retrieved papers.Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a compound structurally related to 2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been synthesized and characterized, showcasing the process of creating boric acid ester intermediates with benzene rings. The structural analysis involves FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. This research highlights the significance of conformational and crystallographic analyses in understanding the physical and chemical properties of such compounds (Huang et al., 2021).
Vibrational Properties and Electronic Structure
- In a study on compounds with structural similarities to this compound, vibrational properties and electronic structures were investigated. Using DFT and TD-DFT calculations, the research provided insights into spectroscopic data, geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals. This type of research is vital for understanding the electronic and vibrational characteristics of these compounds (Wu et al., 2021).
Application in Organic Electronics
- Research on solution-processable organic semiconductors, specifically derivatives of [1]benzothieno[3,2-b]benzothiophene (BTBT), involving compounds structurally related to this compound, has shown potential applications in organic field-effect transistors (OFETs). Such studies are crucial for the advancement of organic electronics and highlight the role of these compounds in developing new materials for electronic devices (Ryu et al., 2023).
Role in Organic Synthesis
- The synthesis of benzyloxycyanophenylboronic esters and Suzuki synthesis of regioregular polyalkylthiophenes from related compounds demonstrates the role of such chemicals in complex organic synthesis processes. These studies provide insights into the synthesis of specialized organic molecules, showcasing the versatility and utility of this compound in organic chemistry (El Bialy et al., 2011); (Liversedge et al., 2006).
Catalytic Applications
- The compound has been utilized in transition metal-catalyzed hydroboration of alkenes, highlighting its role as a bulky borane. This research is significant for understanding the catalytic properties and potential applications of this compound in organic synthesis and catalysis (Fritschi et al., 2008).
Future Directions
The future directions for research on benzo[b]thiophene derivatives are vast. They have broad biological properties and diversified applications in the field of materials science . Therefore, further exploration of their synthesis, properties, and applications could lead to the development of new drugs and materials.
properties
IUPAC Name |
2-(1-benzothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)11-9-18-12-8-6-5-7-10(11)12/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSGSDOTQABJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443173 | |
| Record name | 2-(1-Benzothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171364-86-6 | |
| Record name | 2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171364-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Benzothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B177821.png)
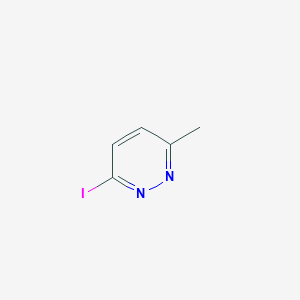
![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide](/img/structure/B177827.png)
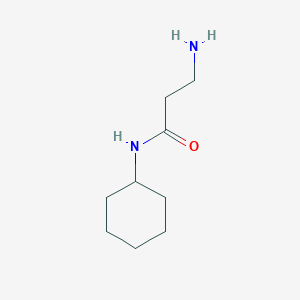
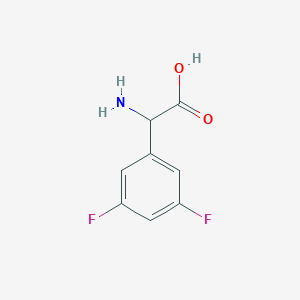
![Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate](/img/structure/B177833.png)
